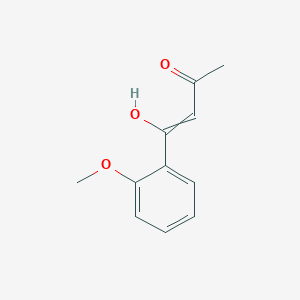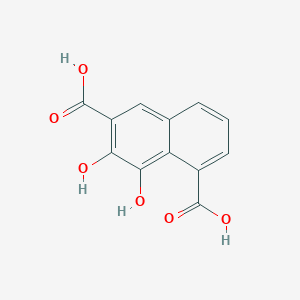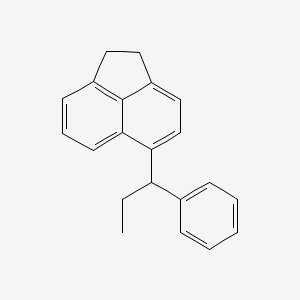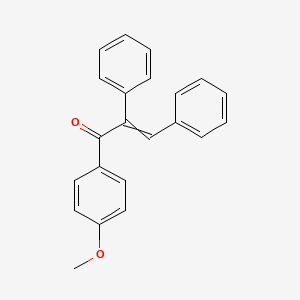![molecular formula C10H14O2 B14359536 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 90926-06-0](/img/structure/B14359536.png)
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with the molecular formula C10H14O2. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and an aldehyde functional group. The presence of the prop-1-en-2-yl group adds to its structural complexity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation to introduce the aldehyde group and functionalization to add the prop-1-en-2-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. High-pressure reactors and controlled temperature conditions are often employed to ensure the desired product is obtained efficiently. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also gaining traction in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-1-en-2-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong acids (HCl, H2SO4), strong bases (NaOH, KOH)
Major Products
Oxidation: 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Reduction: 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is largely dependent on its functional groups and structural features. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are often catalyzed by acids or bases. These reactions can lead to the formation of new functional groups and molecular structures, which can interact with biological targets and pathways.
類似化合物との比較
Similar Compounds
4-(Prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane: Similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Similar structure but lacks the oxirane ring and aldehyde group.
Uniqueness
4-(Prop-1-en-2-yl)-7-oxabicyclo[410]heptane-1-carbaldehyde is unique due to its combination of an oxirane ring, a cyclohexane ring, and an aldehyde group
特性
CAS番号 |
90926-06-0 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-4-10(6-11)9(5-8)12-10/h6,8-9H,1,3-5H2,2H3 |
InChIキー |
VOSYWBFRXUHESA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1CCC2(C(C1)O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
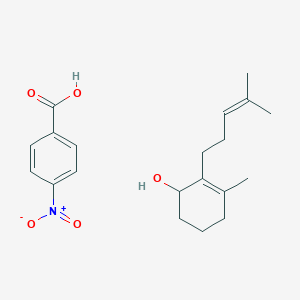
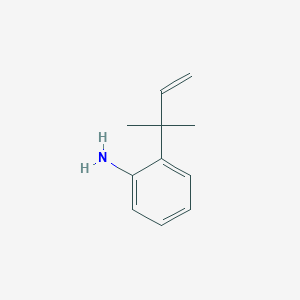
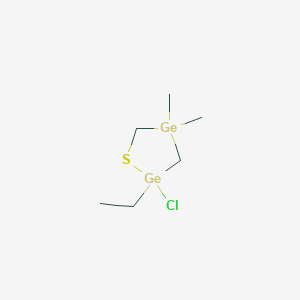
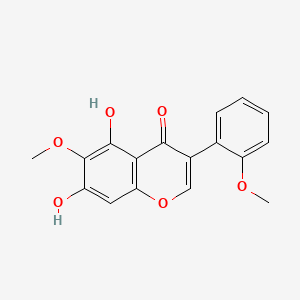
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
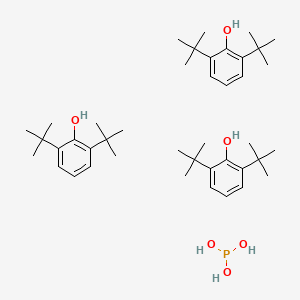
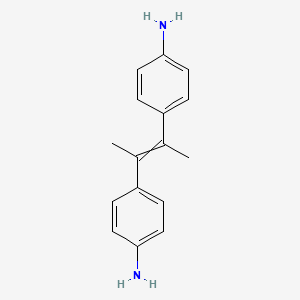
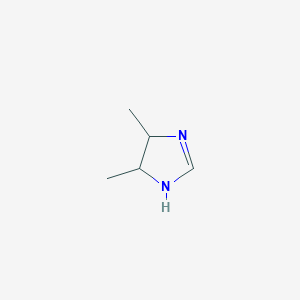
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
